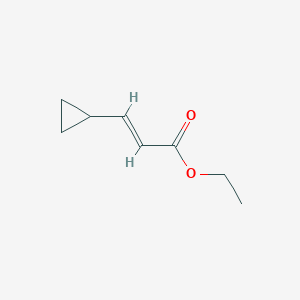

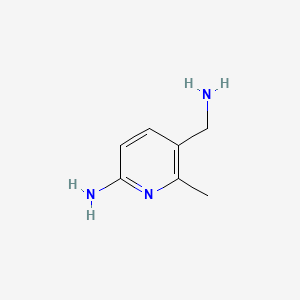

![molecular formula C14H15BrO2 B3034789 6-溴螺[色满-2,1'-环己烷]-4-酮 CAS No. 223416-26-0](/img/structure/B3034789.png)

6-溴螺[色满-2,1'-环己烷]-4-酮

描述

Synthesis Analysis

The synthesis of brominated spirocyclic compounds involves various strategies. For instance, the intramolecular bromo-amination of 1,4-cyclohexadiene aminal leads to the discrimination of two olefins in the cyclohexane system, which is a key step in the asymmetric synthesis of (-)-gamma-lycorane . Another approach is the use of bromoepoxide as a chiral building block, which is derived from malic acid and used to prepare optically active spiroacetal structures . These methods highlight the versatility of bromine-containing intermediates in constructing complex molecular architectures.

Molecular Structure Analysis

The molecular structure of brominated spiro compounds can be quite complex. For example, the structure and stereochemistry of 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one have been elucidated using X-ray crystallographic analysis . This analysis reveals the spatial arrangement of atoms within the molecule and is crucial for understanding the compound's reactivity and physical properties.

Chemical Reactions Analysis

Brominated spiro compounds can undergo various chemical reactions. The compound mentioned in paper is known to undergo partial isomerization in solution, demonstrating the dynamic behavior of such molecules. Additionally, the interaction of tetracyanoethylene with 2-bromo-5,5-dimethyl-1,3-cyclohexanedione leads to the formation of heterocyclic compounds, indicating the reactivity of brominated spiro compounds with other chemical entities .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated spiro compounds are influenced by their molecular structure. For example, the presence of bromine atoms can significantly affect the molecule's polarity and reactivity. The paper on all-cis 1,2,3,4,5,6-hexafluorocyclohexane, although not directly related to the compound , demonstrates how halogenation can lead to a high molecular dipole and influence the solid-state packing of the molecules . These properties are essential for the potential application of such compounds in functional organic molecule design or supramolecular chemistry.

科学研究应用

抗癌活性

6-溴螺[色满-2,1'-环己烷]-4-酮及其衍生物表现出显着的抗癌活性。例如,由涉及该化合物的反应制备的某些化合物对各种癌细胞系表现出显着的细胞毒性,例如肺癌(A549)、前列腺癌(PC3)和胰腺癌(PACA2)细胞(El Malah 等人,2021)。

化学合成

该化合物也是复杂化学合成中的关键中间体。涉及 6-溴螺[色满-2,1'-环己烷]-4-酮的反应导致了各种新化合物的形成,证明了其在化学研究和合成中的用途(Hegab 和 Shehry,2014)。

分子结构研究

该化合物已用于更好地理解分子结构的研究中。例如,对 6-溴螺[色满-2,1'-环己烷]-4-酮衍生物晶体结构的研究提供了对这些分子的排列和行为的见解(Thinagar 等人,2000)。

催化

一些研究探索了 6-溴螺[色满-2,1'-环己烷]-4-酮衍生物在催化中的作用,特别是在其他化合物的氧化中。这些研究有助于我们理解催化过程和开发新的催化剂(Roy 和 Manassero,2010)。

胆碱酯酶抑制活性

该化合物还因其在抑制胆碱酯酶方面的潜力而受到研究,胆碱酯酶是一种在治疗阿尔茨海默病等疾病中很重要的酶。6-溴螺[色满-2,1'-环己烷]-4-酮的衍生物在这个领域显示出有希望的结果(Silva 等人,2021)。

未来方向

While specific future directions for “6-Bromospiro[chromane-2,1’-cyclohexan]-4-one” are not mentioned in the search results, there is a reference to the development of phosphoinositide 3-kinase delta (PI3Kδ) inhibitors as potential anticancer agents . This suggests that similar compounds could have potential applications in the development of new anticancer drugs.

属性

IUPAC Name |

6-bromospiro[3H-chromene-2,1'-cyclohexane]-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrO2/c15-10-4-5-13-11(8-10)12(16)9-14(17-13)6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPXSKDBSNVNHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CC(=O)C3=C(O2)C=CC(=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromospiro[chromane-2,1'-cyclohexan]-4-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

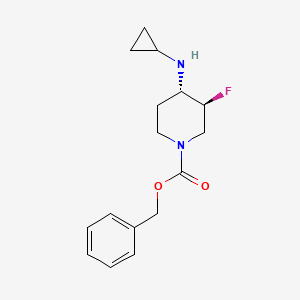

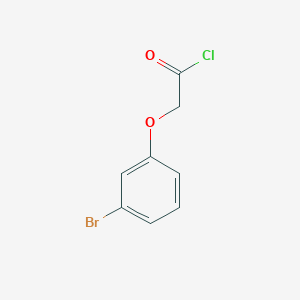

![Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B3034710.png)

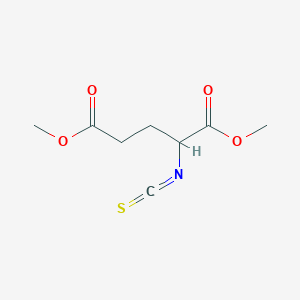

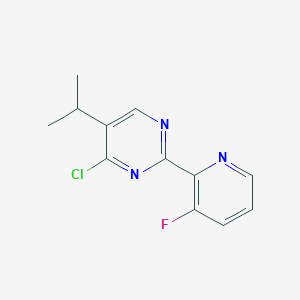

![7-(butylamino)-3-(4-ethylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3034715.png)

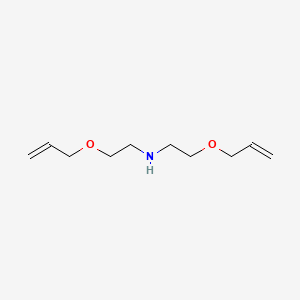

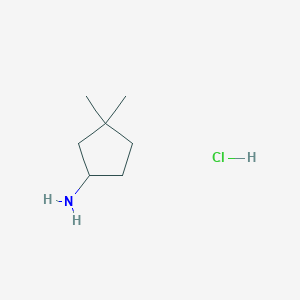

![2-[3-[2-[4-Amino-2-(methylsulfinyl)phenyl]diazene-1-yl]phenylsulfonyl]ethanol](/img/structure/B3034720.png)

![4-Chloro-1-isopropyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B3034725.png)

![2-(6-([1,1'-biphenyl]-4-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylacetamide](/img/structure/B3034727.png)